

# N'-hydroxypropanimidamide potential therapeutic uses

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## Compound of Interest

Compound Name: *N'*-hydroxypropanimidamide

CAS No.: 849833-55-2

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Whitepaper: **N'-Hydroxypropanimidamide** and its Derivatives: Mechanisms, Therapeutic Trajectories, and Protocol Validation in Epigenetic Oncology and Infectious Disease

## Executive Summary

The **N'-hydroxypropanimidamide** pharmacophore represents a highly versatile chemical scaffold with profound implications in modern pharmacology. While the unsubstituted base compound exhibits unique antimycobacterial and neuromodulatory properties, targeted substitutions—specifically the addition of a cyclopropylamino group—yield highly potent epigenetic modulators. The most clinically advanced derivative, 3-(cyclopropylamino)-**N'-hydroxypropanimidamide** (widely known as ORY-1001 or Iadademstat), has emerged as a best-in-class, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality of this scaffold, outline its therapeutic applications in oncology and infectious diseases, and provide self-validating experimental protocols for preclinical evaluation.

# Molecular Architecture and Pharmacophore Dynamics

**N'-hydroxypropanimidamide** (C<sub>3</sub>H<sub>8</sub>N<sub>2</sub>O) is characterized by an amidoxime (hydroxyamidine) functional group[1]. This structural motif is historically recognized for its ability to act as a bidentate ligand, chelating metals, or serving as a nitric oxide (NO) donor.

The base compound, (1Z)-**N'-hydroxypropanimidamide**, demonstrates intrinsic biological activity by binding to cholinergic receptor subtypes, inhibiting acetylcholine uptake, and subsequently modulating nitric oxide production[2]. However, the true therapeutic breakthrough of this scaffold was achieved through rational drug design targeting the epigenetic landscape. By introducing a cyclopropylamino moiety at the 3-position, researchers synthesized ORY-1001. The cyclopropylamine group acts as a "warhead" that specifically targets the flavin adenine dinucleotide (FAD) cofactor within the catalytic center of amine oxidases, transitioning the scaffold from a simple ligand to a highly selective, irreversible epigenetic inhibitor[3].

## Epigenetic Oncology: The LSD1/KDM1A Inhibition Paradigm

### Mechanistic Causality of ORY-1001

Lysine-Specific Demethylase 1 (LSD1) is an epigenetic enzyme that represses gene expression by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2)[4]. In acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 is hijacked to maintain a poorly differentiated, highly proliferative cellular state[3].

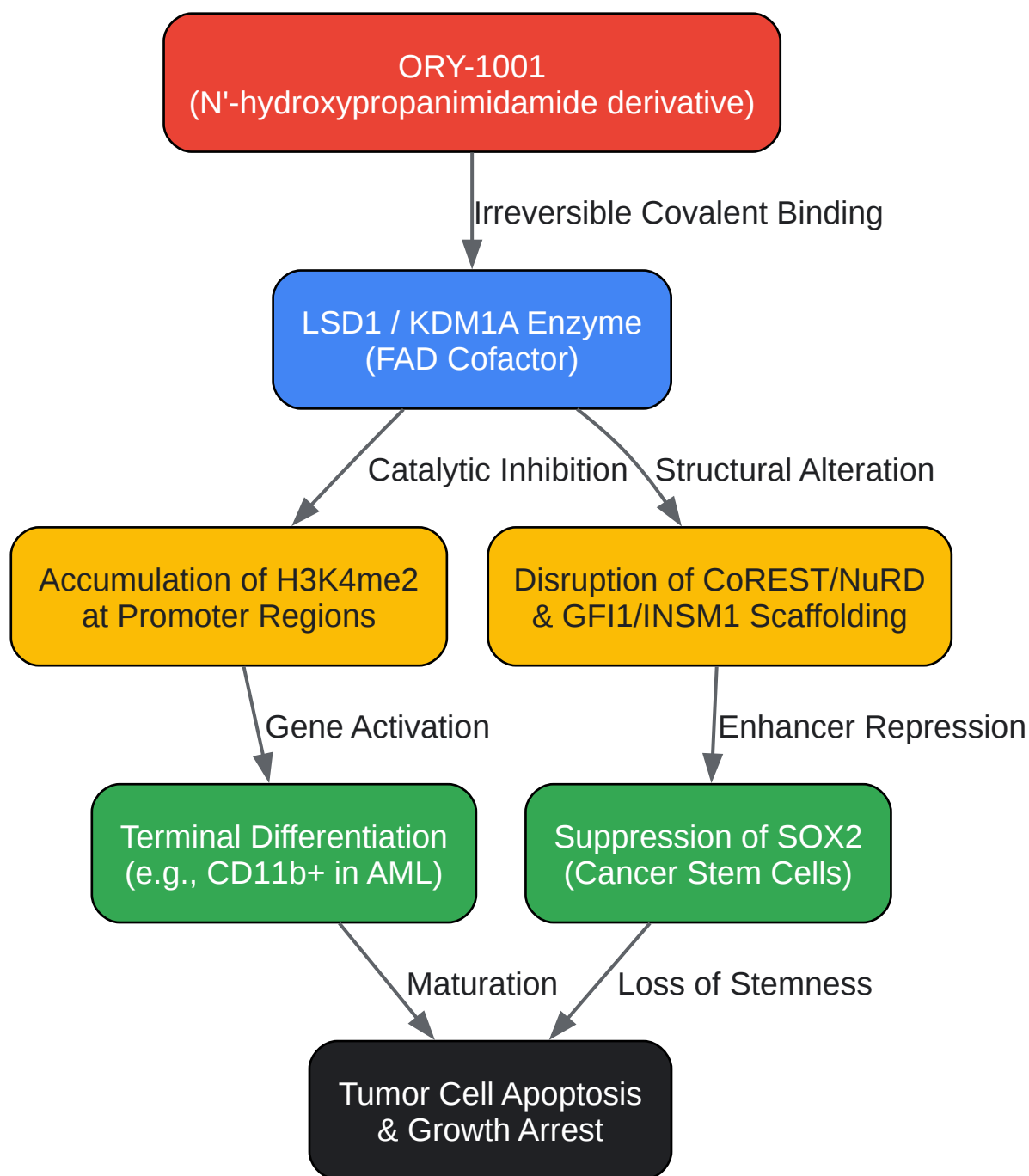
ORY-1001 exerts its therapeutic effect not merely by occupying the active site, but by forming a covalent adduct with the FAD cofactor of LSD1[5]. This irreversible binding is critical for two reasons:

- **Catalytic Ablation:** It permanently disables the demethylase activity, leading to the rapid accumulation of H3K4me<sub>2</sub> at the promoter regions of silenced differentiation genes[6].
- **Scaffolding Disruption:** LSD1 functions within multiprotein complexes like CoREST and NuRD. The structural alteration induced by ORY-1001's covalent binding disrupts LSD1's

interaction with critical transcription factors, such as GFI1 in leukemia and INSM1 in SCLC, effectively dismantling the oncogenic transcription machinery[4].

## Therapeutic Outcomes in Oncology

- Acute Myeloid Leukemia (AML): By inhibiting LSD1, ORY-1001 lifts the differentiation block inherent in MLL-translocated leukemias. This induces terminal differentiation of leukemic blast cells into mature myeloid cells (quantifiable by CD11b expression) and subsequent apoptosis, drastically reducing the leukemia-propagating stem cell compartment[5].
- Solid Tumors (Breast Cancer & Glioblastoma): ORY-1001 has been shown to target cancer stem cells by enhancing repressive H3K9 methylation at the enhancer region of SOX2, a master regulator of pluripotency[7]. Furthermore, in glioblastoma, it downregulates the Notch/HES1 signaling pathway by disrupting LSD1 occupancy at Notch target gene promoters[8].



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Caption: Mechanistic pathway of LSD1 inhibition by ORY-1001 leading to tumor cell differentiation and apoptosis.

## Antimycobacterial and Secondary Pharmacological Modalities

Beyond oncology, the unsubstituted (1Z)-**N'**-hydroxypropanimidamide scaffold exhibits significant potential in infectious disease. Phenotypic whole-cell screening has identified this novel anion as an inhibitor of Mycobacterium tuberculosis (Mtb) proliferation[2].

The causality behind its antimycobacterial activity is linked to its ability to act as a bidentate ligand that binds to both DNA and RNA molecules, disrupting essential nucleic acid processing. Furthermore, its interference with chemokine signaling and modulation of host-cell nitric oxide (NO) production creates a hostile microenvironment for intracellular mycobacterial survival[2]. This dual host-directed and pathogen-directed mechanism makes the scaffold a prime candidate for combating multidrug-resistant Mtb strains.

## Quantitative Pharmacodynamics and Efficacy Profiling

To contextualize the potency of these compounds, the following table summarizes the quantitative pharmacological metrics of the **N'**-hydroxypropanimidamide scaffold and its primary derivative.

Compound / Derivative	Target / Mechanism	Primary Indication	Efficacy Metric (In Vitro)	Clinical Status
(1Z)-N'-hydroxypropanimidamide	DNA/RNA binding, NO modulation	Tuberculosis, Bacterial Infection	MIC (Mtb): Moderate activity	Preclinical / Tool Compound
ORY-1001 (Iadademstat)	LSD1 (KDM1A) Irreversible Inhibitor	AML, SCLC, Breast Cancer	IC50 (LSD1): ~18 nM	Phase I/IIa Trials
3-(dimethylamino)-derivative	Hydrogen bonding, nucleophilic reactivity	General Pharmaceutical Intermediates	N/A (Building block)	Preclinical Synthesis

Data synthesized from established biochemical assays and clinical trial reports[5][9].

## Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the efficacy of **N'-hydroxypropanimidamide** derivatives.

## Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for LSD1 Target Engagement

Rationale: Standard enzymatic assays may fail to capture the prolonged residence time of irreversible inhibitors. TR-FRET directly measures the displacement of a fluorescent tracer from the LSD1 active site, validating covalent FAD modification.

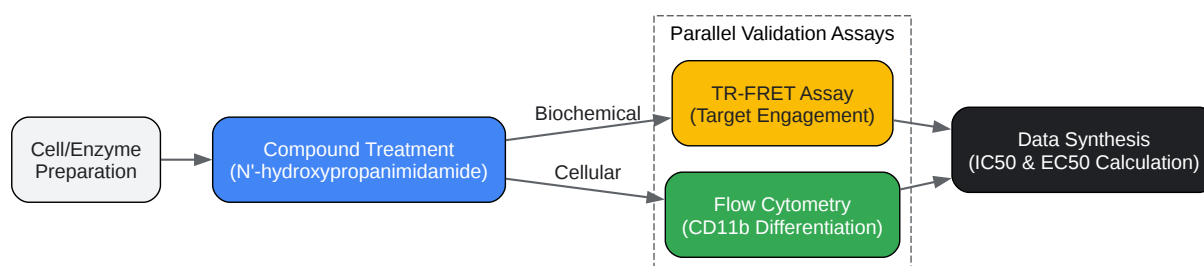
- **Reagent Preparation:** Prepare recombinant human LSD1/CoREST complex in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).
- **Compound Incubation:** Dispense 10  $\mu$ L of ORY-1001 (titrated from 10  $\mu$ M to 0.1 nM) into a 384-well plate. Add 10  $\mu$ L of the LSD1/CoREST complex. Incubate for 60 minutes at room temperature to allow covalent adduct formation.
- **Tracer Addition:** Add 10  $\mu$ L of a proprietary fluorescent LSD1 active-site probe (Europium-labeled).
- **Signal Acquisition:** Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).
- **Validation:** A decrease in the 665/615 ratio indicates successful target engagement and displacement of the probe by the irreversible inhibitor.

## Protocol B: Flow Cytometric Analysis of AML Blast Differentiation (CD11b Upregulation)

Rationale: Because LSD1 inhibitors lift the differentiation block rather than acting as acute cytotoxins, measuring viability alone is insufficient. Upregulation of the CD11b surface marker definitively proves the mechanistic transition from leukemic blast to mature myeloid cell.

- **Cell Culture:** Seed THP-1 or MV4-11 (MLL-translocated AML) cells at  $2 \times 10^5$  cells/mL in RPMI-1640 supplemented with 10% FBS.

- Treatment: Treat cells with ORY-1001 (1 nM, 10 nM, 100 nM) or vehicle (0.1% DMSO) for 72 to 96 hours. Note: Extended incubation is required as epigenetic remodeling is a time-dependent process.
- Harvest & Wash: Centrifuge cells at 300 x g for 5 minutes. Wash twice with cold FACS buffer (PBS + 2% FBS).
- Antibody Staining: Resuspend the cell pellet in 100  $\mu$ L FACS buffer. Add 5  $\mu$ L of APC-conjugated anti-human CD11b antibody. Incubate in the dark at 4°C for 30 minutes.
- Analysis: Wash cells to remove unbound antibody and resuspend in 300  $\mu$ L FACS buffer containing DAPI (for live/dead discrimination). Analyze via flow cytometry, gating on the viable (DAPI-negative) population to quantify the percentage of CD11b+ cells.



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Caption: Parallel validation workflow for evaluating epigenetic target engagement and cellular differentiation.

## Conclusion & Future Perspectives

The **N'-hydroxypropanimidamide** scaffold exemplifies the power of precision medicinal chemistry. By leveraging the base compound's intrinsic nucleic acid binding and neuromodulatory traits, and augmenting it with a cyclopropylamine warhead, researchers have generated a highly potent class of irreversible LSD1 inhibitors. ORY-1001 stands as a testament to this, offering a paradigm shift in how we treat differentiation-blocked malignancies like AML and SCLC. Future drug development should focus on optimizing this scaffold to enhance central nervous system (CNS) penetrance for glioblastoma and exploring synergistic combinations with immune checkpoint inhibitors.

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